molecular formula C15H14FN3O3S B2666741 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-42-7

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2666741
CAS No.: 2097903-42-7
M. Wt: 335.35
InChI Key: WPFLNRGRGCWMOX-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridinyl Group: This step involves the coupling of the piperazine ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the sulfonyl group or the pyridinyl ring.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(2-Methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(2-Nitrobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

The presence of the fluorine atom in 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may confer unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs.

Properties

IUPAC Name

4-(2-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLNRGRGCWMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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